molecular formula C13H14N4O2S B2555512 N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide CAS No. 1358206-42-4

N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide

Cat. No.: B2555512
CAS No.: 1358206-42-4
M. Wt: 290.34
InChI Key: WXHCUTVZHOHGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-[2-(Morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide" is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine moiety at the 2-position and a thiophene-2-carboxamide group at the 5-position. This structure combines electron-rich aromatic systems (pyrimidine and thiophene) with a morpholine ring, which is known to enhance solubility and bioavailability in drug-like molecules.

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-12(11-2-1-7-20-11)16-10-8-14-13(15-9-10)17-3-5-19-6-4-17/h1-2,7-9H,3-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHCUTVZHOHGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-aminopyrimidine with suitable reagents.

    Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where morpholine reacts with a halogenated pyrimidine derivative.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The final step involves coupling the morpholine-substituted pyrimidine with the thiophene ring through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Thermal Stability : High melting points (>300°C for 4n , 238–240°C for 6a ) suggest strong intermolecular interactions (e.g., hydrogen bonding) in morpholinylpyrimidine derivatives. The target compound likely exhibits similar thermal stability due to its planar aromatic systems .
  • Solubility : The morpholine ring enhances water solubility in all compounds, but bulky substituents (e.g., tert-butyl in 4n ) may reduce membrane permeability compared to smaller groups like thiophene-2-carboxamide .

Pharmacological Potential

  • Kinase Inhibition : The pyrimidine-thiophene scaffold in the target compound is structurally analogous to kinase inhibitors, similar to 4n , which targets enzymes via pyrimidine interactions .
  • HDAC Inhibition: Ifupinostat’s morpholinyl-thienopyrimidine scaffold demonstrates HDAC inhibition, but the target compound’s lack of a hydroxamic acid group limits this activity .

Key Research Findings

  • Synthetic Efficiency : Pd-catalyzed methods (e.g., for 4n ) offer moderate yields (57%), while acylation routes (e.g., for 6a ) achieve higher efficiency (84–95%) .
  • Functional Group Impact: The morpholine ring consistently improves solubility, but bioactivity depends on additional substituents (e.g., thioxoacetamide in 6a vs. hydroxamic acid in ifupinostat) .
  • Thermal Stability : High melting points across derivatives suggest robust crystalline packing, advantageous for formulation .

Q & A

Basic: What are the common synthetic routes for N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide?

Methodological Answer:
The synthesis typically involves Pd-catalyzed C–C and C–N cross-coupling reactions. For example, methyl-3-amino-5-(2-(morpholin-4-yl)pyrimidin-5-yl)thiophene-2-carboxylate can react with tert-butylamine under reflux conditions, followed by flash chromatography (dichloromethane/methanol) to yield derivatives with ~57% purity . Alternative routes may use boron-based reagents (e.g., borane complexes) in methanol/THF to introduce the morpholine-pyrimidine scaffold . Key intermediates like 2-(morpholin-4-yl)pyrimidin-5-ylthiophene precursors are critical for subsequent acylation or amidation steps .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d6) confirm substituent integration and regiochemistry, with pyrimidine protons typically resonating at δ 8.80 ppm and morpholine protons at δ 3.64–3.81 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular ions (e.g., [M+H]+^+ at m/z 387.1597 for a related thienopyrimidinone) .
  • Melting Point (Mp) : Thermal stability is assessed via Mp (>300°C for some derivatives) .

Basic: What in vitro assays are used to assess biological activity?

Methodological Answer:

  • Kinase Inhibition Assays : Aurora A/B kinase inhibition is evaluated using recombinant enzymes and ATP-competitive assays, with IC50_{50} values <10 nM for optimized derivatives .
  • Cell-Based Screening : Cytotoxicity in cancer cell lines (e.g., K562 leukemia) is measured via proliferation assays. Compounds inducing mitotic arrest (e.g., histone H3 phosphorylation suppression) indicate target engagement .

Advanced: How do structural modifications affect kinase inhibition potency and selectivity?

Methodological Answer:

  • Para-Substituent Optimization : Adding a methyl or morpholino group at the aniline para-position enhances Aurora kinase selectivity. For example, compound 18 (Ki = 8.0 nM for Aurora A) shows >100-fold selectivity over unrelated kinases .
  • Morpholine Ring Role : The morpholine moiety improves solubility and hydrogen-bonding interactions with kinase hinge regions, as shown in crystallographic studies .
  • Thiophene vs. Thiazole Scaffolds : Thiophene-carboxamides exhibit better metabolic stability than thiazoles in preclinical pharmacokinetic studies .

Advanced: How to address low yields in Pd-catalyzed coupling reactions?

Methodological Answer:

  • Catalyst Screening : Use Pd(PPh3_3)4_4 or XPhos-based catalysts to enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction rates.
  • Purification : Flash chromatography (dichloromethane:methanol, 95:5) resolves unreacted starting materials, achieving >95% purity .

Advanced: What in vivo models evaluate antitumor efficacy?

Methodological Answer:

  • Xenograft Models : Subcutaneous K562 leukemia xenografts in mice assess tumor regression. Oral administration of 13 (Src/Abl inhibitor) at 10 mg/kg achieves complete tumor regression .
  • Pharmacokinetic Profiling : Blood samples analyzed via LC-MS/MS determine bioavailability (e.g., >60% oral bioavailability for compound 18) .

Advanced: How to resolve conflicting SAR data across kinase families?

Methodological Answer:

  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Structural Analysis : Overlay co-crystal structures (e.g., Aurora A vs. Abl1) to rationalize divergent SAR. For example, steric clashes with Abl1’s gatekeeper residue (T315I) reduce potency .

Advanced: How is crystallography applied to confirm molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve dihedral angles between pyrimidine and aryl groups (e.g., 12.8° twist in related compounds) .
  • Hydrogen Bond Analysis : Intramolecular N–H⋯N bonds stabilize conformations, as seen in polymorphic pyrimidine derivatives .

Advanced: What analytical methods identify process-related impurities?

Methodological Answer:

  • HPLC-MS : Monitor impurities like dimethylamino intermediates (e.g., m/z 439.0984 for a dihydropyrimidine impurity) using C18 columns and acetonitrile/water gradients .
  • NMR Spiking : Compare 19^19F NMR spectra with authentic standards to detect fluorinated byproducts .

Advanced: How to design mechanistic studies for target engagement?

Methodological Answer:

  • Cellular Phenotyping : Image-based assays (e.g., immunofluorescence for mitotic spindles) confirm Aurora kinase inhibition .
  • Biochemical Pull-Down Assays : Use biotinylated probes to isolate target kinases from lysates, followed by Western blotting for phospho-substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.